REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[La+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[La].[O-2].[La+3].[O-2].[O-2].[La+3].[C:20](=[O:23])([O-:22])[OH:21].[NH4+]>[N+]([O-])(O)=O.[N+]([O-])([O-])=O>[C:20](=[O:21])([O-:23])[O-:22].[La+3:5].[C:20](=[O:21])([O-:23])[O-:22].[C:20](=[O:21])([O-:23])[O-:22].[La+3:5] |f:0.1.2.3,5.6.7.8.9,10.11,14.15.16.17.18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[La]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
ammonium hydrogen carbonate
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
was admixed under agitation at room temperature with I liter of an aqueous solution
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |